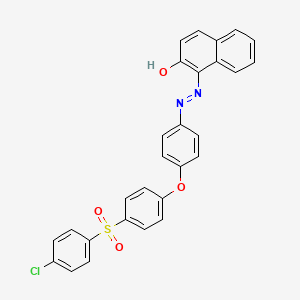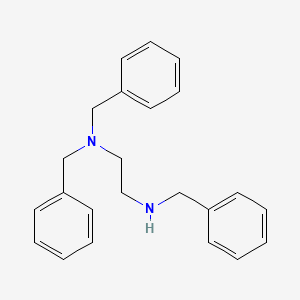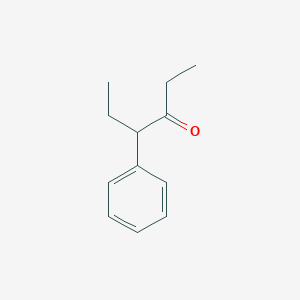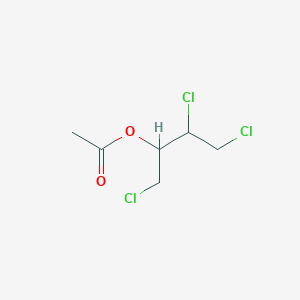
(3Z)-1-(4-chlorobenzyl)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(3Z)-1-(4-chlorobenzyl)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one” is a complex organic molecule that features a combination of indole, thiazolidine, and benzyl groups. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thiocarbonyl compound under controlled conditions.
Indole Derivative Formation: The indole moiety can be synthesized through Fischer indole synthesis or other methods.
Coupling Reactions: The final step often involves coupling the thiazolidine and indole derivatives using a chlorobenzyl group as a linker.
Industrial Production Methods
Industrial production may involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal conditions to ensure the desired product formation.
Purification Techniques: Employing methods like crystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidine or indole moieties.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Substitution: Various substitution reactions can occur, especially at the benzyl or indole rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Applications De Recherche Scientifique
Chemistry
Synthesis of Derivatives:
Biology
Enzyme Inhibition: It may act as an inhibitor for specific enzymes, making it useful in studying enzyme mechanisms.
Medicine
Drug Development: The compound’s structure suggests potential as a lead compound in drug discovery, particularly for targeting specific biological pathways.
Industry
Material Science: Its unique structure might be explored for developing new materials with specific properties.
Mécanisme D'action
The compound’s mechanism of action would depend on its interaction with biological targets. Potential mechanisms include:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Modulating Receptors: Interacting with cellular receptors to alter signaling pathways.
Pathway Involvement: Affecting metabolic or signaling pathways within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3Z)-1-(4-chlorobenzyl)-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one
- (3Z)-1-(4-methylbenzyl)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one
Uniqueness
The presence of the isopropyl group and the specific positioning of the chlorobenzyl group may confer unique biological activities or chemical properties compared to similar compounds.
Propriétés
Formule moléculaire |
C21H17ClN2O2S2 |
|---|---|
Poids moléculaire |
429.0 g/mol |
Nom IUPAC |
(5Z)-5-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H17ClN2O2S2/c1-12(2)24-20(26)18(28-21(24)27)17-15-5-3-4-6-16(15)23(19(17)25)11-13-7-9-14(22)10-8-13/h3-10,12H,11H2,1-2H3/b18-17- |
Clé InChI |
YBDZTKQVSPMNBY-ZCXUNETKSA-N |
SMILES isomérique |
CC(C)N1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl)/SC1=S |
SMILES canonique |
CC(C)N1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl)SC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11964646.png)
![(2E)-5-[3-(trifluoromethyl)benzyl]-2-[(2E)-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11964647.png)
![[Bis(dodecyloxy)phosphoryl]amine](/img/structure/B11964651.png)
![N-(4-methoxyphenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11964660.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11964670.png)



![2-{[5-(biphenyl-4-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11964693.png)




![(5E)-2-(4-bromophenyl)-5-(4-butoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11964720.png)
